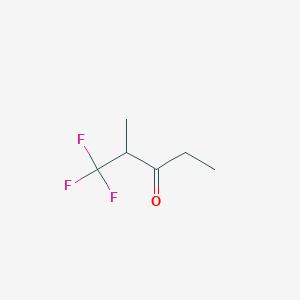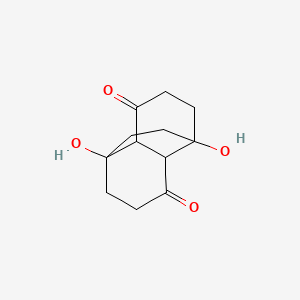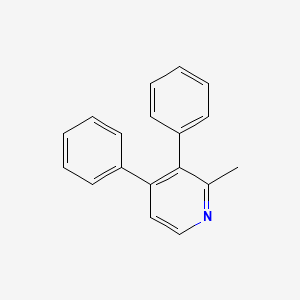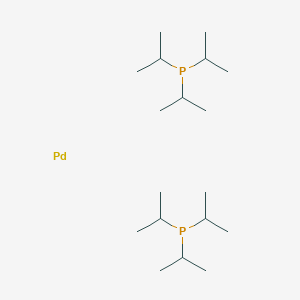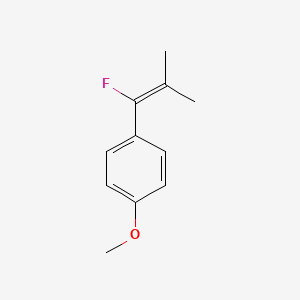
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group, a methyl group, and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which undergoes a series of reactions to introduce the fluoro, methyl, and methoxy groups.
Alkylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution using methanol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom or the methoxy group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can replace the fluoro, methyl, or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzene derivatives with carboxylic acid groups, while reduction could produce benzene with hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-fluoro-4-methoxy-: Lacks the methyl group, which can affect its reactivity and applications.
Benzene, 1-(2-methyl-1-propenyl)-4-methoxy-: Lacks the fluoro group, which can influence its binding properties.
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-hydroxy-: Has a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness
Benzene, 1-(1-fluoro-2-methyl-1-propenyl)-4-methoxy- is unique due to the combination of fluoro, methyl, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
52571-00-3 |
|---|---|
Fórmula molecular |
C11H13FO |
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
1-(1-fluoro-2-methylprop-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-7H,1-3H3 |
Clave InChI |
RYYVPUUHKBQVQO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)OC)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


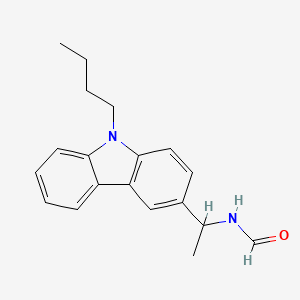
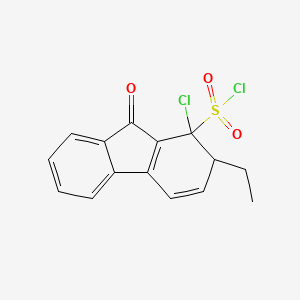
![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)

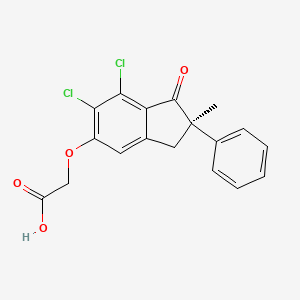
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
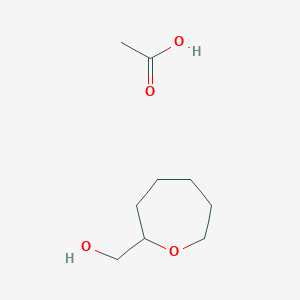
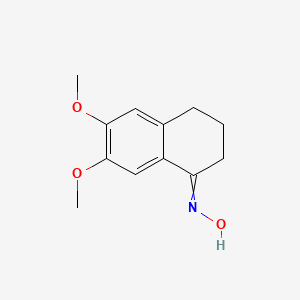
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
